N-Methylmesoporphyrin containing copper

Description

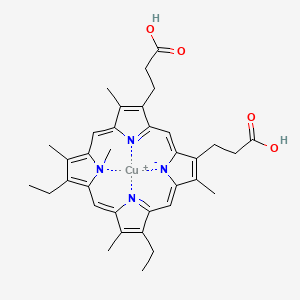

N-Methylmesoporphyrin (NMM) is a synthetic porphyrin derivative characterized by a methyl group substitution on one of the pyrrole nitrogen atoms within the mesoporphyrin macrocycle. When complexed with copper, it forms N-methylmesoporphyrin-copper (NMM-Cu), a metalloporphyrin with distinct photophysical and biochemical properties. The synthesis typically involves alkylation of the porphyrin precursor followed by metallation with copper salts (e.g., Cu(OAc)₂·H₂O) under reflux conditions, achieving high yields (~93%) as reported in copper porphyrin syntheses . Key spectral features include UV-Vis absorption maxima at 419 nm (Soret band) and 541/577 nm (Q-bands), with fluorescence emission leveraged in G-quadruplex (G4) DNA sensing applications .

NMM-Cu’s biological relevance stems from its role as a ferrochelatase inhibitor, where the N-methyl group distorts the porphyrin plane, mimicking the enzymatic transition state and blocking heme biosynthesis (Ki in the nanomolar range) . Its selectivity for G4 DNA over duplex or single-stranded DNA further underscores its utility in diagnostic biosensors .

Properties

Molecular Formula |

C35H39CuN4O4 |

|---|---|

Molecular Weight |

643.3 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+) |

InChI |

InChI=1S/C35H40N4O4.Cu/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28;/h14-17H,8-13H2,1-7H3,(H3,36,37,38,40,41,42,43);/q;+1/p-1 |

InChI Key |

CTVHSHALRXJQNK-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=N4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.[Cu+] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

Methylation is typically achieved using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base. Pyridine or potassium carbonate is often employed to deprotonate the pyrrolic nitrogens, facilitating nucleophilic substitution. The reaction proceeds under anhydrous conditions at 60–80°C for 12–24 hours, yielding a mixture of regioisomers due to the four possible methylation sites on the porphyrin ring.

Regioisomer Separation

The methylated product exists as a mixture of regioisomers, which are separated using chromatographic techniques:

-

Column Chromatography : Silica gel columns with eluents such as chloroform/methanol (95:5 v/v) resolve isomers based on polarity differences.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns and acetonitrile/water gradients achieve higher resolution, isolating individual regioisomers with >95% purity.

Metalation with Copper Ions

The second step involves inserting a copper ion into the N-methylmesoporphyrin macrocycle. This process requires careful control of reaction conditions to ensure complete metalation without porphyrin degradation.

Copper Salt Selection

Copper(II) acetate (Cu(OAc)₂) is the preferred metal source due to its solubility in organic solvents and mild reactivity. Alternative salts like copper(II) chloride (CuCl₂) or copper(II) nitrate (Cu(NO₃)₂) are less effective, often leading to incomplete metalation or side reactions.

Reaction Optimization

Metalation is performed in a two-phase system:

-

Solvent System : A 1:1 mixture of dimethylformamide (DMF) and methanol ensures solubility of both the porphyrin and copper salt.

-

Temperature and Time : Reactions are conducted at 50°C for 6–8 hours, achieving >90% metalation efficiency. Prolonged heating (>12 hours) risks demetalation or porphyrin ring distortion.

Table 1: Metalation Efficiency Under Varied Conditions

| Copper Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cu(OAc)₂ | DMF/MeOH | 50 | 6 | 92 |

| CuCl₂ | DMF/MeOH | 50 | 6 | 67 |

| Cu(OAc)₂ | DMF | 70 | 4 | 85 |

| Cu(OAc)₂ | MeOH | 50 | 8 | 78 |

Purification and Characterization

Post-Metalation Purification

Crude this compound is purified via:

Analytical Validation

-

UV-Vis Spectroscopy : The Soret band at 412 nm and Q-bands at 538 and 572 nm confirm successful metalation.

-

Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 643.255 ([M+H]⁺), consistent with the molecular formula C₃₅H₃₉CuN₄O₄.

-

EPR Spectroscopy : Axial symmetry parameters (g<sub>∥</sub> = 2.24, g<sub>⊥</sub> = 2.06) verify the +2 oxidation state of the copper center.

Challenges and Mitigation Strategies

Regioisomer Control

The stochastic nature of methylation produces regioisomers with varying biological activities. To address this:

Demetalation Prevention

Copper loss during storage is minimized by:

-

Lyophilization : Storing the compound as a freeze-dried powder under argon.

-

Chelator Addition : Ethylenediaminetetraacetic acid (EDTA) at 0.1 mM concentration sequesters free copper ions, stabilizing the metalloporphyrin.

Scalability and Industrial Considerations

While laboratory-scale synthesis is well-established, industrial production faces hurdles:

-

Cost of Purification : Large-scale HPLC is prohibitively expensive; alternative methods like centrifugal partition chromatography are under investigation.

-

Solvent Recovery : DMF and methanol are recycled via distillation, reducing waste and production costs by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-Methylmesoporphyrin containing copper undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized porphyrin derivatives.

Reduction: Reduction reactions can convert the copper(II) center to copper(I), altering the compound’s properties.

Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring, leading to the formation of substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Biosensing Applications

G-Quadruplex DNA Interaction:

N-Methylmesoporphyrin IX is recognized for its selective binding to G-quadruplex (G4) DNA structures. This selectivity has led to its use as a fluorescent probe for detecting G4 DNA, which plays a crucial role in biological processes and disease states, including cancer. The interaction between NMM and G4 DNA enhances fluorescence, making it a valuable tool for biosensing applications, such as detecting heavy metals and small biomolecules like ATP .

Detection of Biomolecules:

Recent studies have demonstrated the effectiveness of NMM in dual-mode biosensing systems. For instance, it has been utilized in combination with copper nanoclusters to create ratiometric fluorescent sensors for detecting contaminants like ochratoxin A and zearalenone. These systems leverage the unique fluorescence properties of NMM when bound to G4 DNA, facilitating sensitive detection of target analytes through changes in fluorescence intensity .

Medicinal Chemistry

Alzheimer's Disease Research:

N-Methylmesoporphyrin IX has been investigated as a probe for monitoring β-amyloid aggregation in Alzheimer's disease. Its ability to interact with amyloid plaques allows researchers to study the progression of this neurodegenerative disorder in living cells, providing insights into potential therapeutic approaches .

Antimicrobial Properties:

Copper complexes of NMM exhibit notable antimicrobial activity. Research indicates that these complexes can effectively inhibit bacterial growth and possess antifungal properties. The mechanism involves the release of reactive oxygen species upon interaction with microbial cells, leading to cell death. Such properties make NMM-copper complexes promising candidates for developing new antimicrobial agents .

Materials Science

Sensing Applications:

The incorporation of N-methylmesoporphyrin IX into sensor technologies has shown promise in detecting various gases and vapors. For example, copper porphyrin derivatives have been fabricated into films that can detect alcohol vapors effectively. The sensing mechanisms often rely on changes in electrical conductivity or optical properties upon gas adsorption .

Photodynamic Therapy:

N-Methylmesoporphyrin IX is also being explored for its potential in photodynamic therapy (PDT). Its ability to generate singlet oxygen upon light activation makes it suitable for targeting cancer cells selectively. This property can be harnessed to develop therapeutic agents that minimize damage to surrounding healthy tissues while effectively targeting tumors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Methylmesoporphyrin containing copper involves its interaction with specific molecular targets, such as ferrochelatase. The compound can inhibit the activity of ferrochelatase by binding to its active site, thereby affecting the biosynthesis of heme. This interaction is crucial for understanding the compound’s effects on biological systems .

Comparison with Similar Compounds

Structural and Spectral Comparisons

Copper Porphyrins with Varied Substituents

- Compound 8 (5-[p-(3′-maleimido)phenyl]-10,15,20-triphenylporphyrin-Cu): Shares a similar Soret band (419 nm) with NMM-Cu but exhibits distinct Q-bands (541/577 nm vs. 515/550 nm in symmetrically substituted Cu-porphyrins). The maleimido group enhances cellular uptake, making it potent against leukemia cells (IC₅₀: 0.5–2 µM) .

- Unsymmetrical Mesoporphyrinic Cu Complexes : 5-(2-hydroxyphenyl)-10,15,20-tris-phenylporphyrin-Cu shows a redshifted Soret band (425 nm) due to electron-donating hydroxyl groups, with EPR spectra indicating axial symmetry (gꜜ = 2.06, gꜛ = 2.25) .

Enzyme Inhibition and Selectivity

- N-Methylprotoporphyrin (N-MePP) : A stronger ferrochelatase inhibitor (Ki ~1 nM) than NMM-Cu (Ki ~10 nM) due to the protoporphyrin backbone’s optimal fit in the enzyme active site .

G-Quadruplex DNA Binding

- NMM-Cu vs. NMM-Zn : NMM-Cu exhibits 3-fold higher fluorescence enhancement when bound to parallel G4 structures (e.g., telomeric DNA), whereas Zn complexes prefer antiparallel configurations .

- Thioflavin T (ThT) : A common G4 probe with lower selectivity (binds ssDNA/RNA) compared to NMM-Cu, which shows >50-fold selectivity for G4 over duplex DNA .

Q & A

Basic Research Questions

Q. How to optimize fluorescence intensity of N-Methylmesoporphyrin IX (NMM) in G-quadruplex (G4)-based assays?

- Methodology : Use Tris-HCl buffer (pH 7.4–8.0) to stabilize G4 formation. Adjust the molar ratio of G4 probes to aptamers (e.g., 1:1.2) to balance competition between G4 formation and aptamer binding. Pre-incubate NMM (0.5–2.0 µM) with the G4 probe to maximize fluorescence enhancement. Validate specificity using negative controls (e.g., scrambled DNA sequences) to rule out nonspecific interactions .

Q. What experimental conditions ensure stability of copper-containing N-Methylmesoporphyrin in catalytic studies?

- Methodology : Maintain ionic strength (50–200 mM NaCl) and pH (7.0–8.5) to prevent porphyrin aggregation. Avoid redox-active buffers (e.g., Tris with trace metals) that may alter copper oxidation states. Use UV-Vis spectroscopy (Soret band at ~380–400 nm) to monitor integrity. Include chelating agents (e.g., EDTA) in control experiments to confirm copper’s role .

Q. How to validate the specificity of NMM for G-quadruplex detection in complex biological samples?

- Methodology : Perform competition assays with G4-stabilizing agents (e.g., KCl) and destabilizers (e.g., LiCl). Use circular dichroism (CD) to confirm G4 topology. Compare fluorescence signals in serum-containing vs. serum-free buffers to assess interference from biomolecules. Pair with orthogonal techniques like thioflavin T staining .

Advanced Research Questions

Q. What computational tools integrate crystallographic data with quantum mechanics to model N-Methylmesoporphyrin-protein interactions?

- Methodology : Use hybrid QC/MM frameworks (e.g., COMQUM-X) to refine crystallographic models. Input experimental reflection data (e.g., PDB 1AK1) to optimize ligand geometry. Calculate strain energy (4–6 kJ/mol) to quantify protein-induced distortions in N-Methylmesoporphyrin. Validate with electron density maps and R-factor analysis .

Q. How to resolve discrepancies in binding affinity data between crystallographic and solution-phase studies?

- Methodology : Compare solution-phase (e.g., via isothermal titration calorimetry) with crystallographic B-factors to assess rigidity. Account for buffer effects (e.g., glycerol in cryoprotectants) that may alter binding. Use molecular dynamics simulations to model conformational flexibility in solution .

Q. What spectroscopic techniques determine copper coordination geometry in N-Methylmesoporphyrin complexes?

- Methodology :

-

EPR : Detect ground-state geometry (axial symmetry, ).

-

XAS : Analyze Cu K-edge pre-peaks (1s→3d transitions) to distinguish square-planar vs. distorted geometries.

-

UV-Vis : Monitor Soret band shifts (e.g., 405 nm → 420 nm upon axial ligand binding) .

Technique Key Parameter Copper Geometry Insight EPR , Square-planar (D symmetry) XAS Edge energy ~8990 eV Oxidation state (Cu²⁺ vs. Cu⁺)

Q. How to design self-reporting aptamers using NMM’s fluorescence for real-time target detection?

- Methodology : Engineer split DNAzymes that reconstitute upon target binding, activating NMM fluorescence. Optimize linker length (e.g., 6–12 nucleotides) between aptamer and DNAzyme domains. Validate using thrombin (0.1–10 nM) as a model target in serum matrices. Use analysis to quantify activation efficiency .

Q. What strategies address conflicting data on N-Methylmesoporphyrin’s inhibitory mechanism in ferrochelatase?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.